5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
5-(3,4-Dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a 3,4-dimethoxyphenyl group at position 5, a furan-2-ylcarbonyl moiety at position 4, a hydroxyl group at position 3, and a 2-methoxyethyl chain at position 1. Its synthesis typically involves base-assisted cyclization or condensation reactions using substituted aldehydes and ketones, as exemplified in analogous compounds .
Properties
Molecular Formula |
C20H21NO7 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO7/c1-25-10-8-21-17(12-6-7-13(26-2)15(11-12)27-3)16(19(23)20(21)24)18(22)14-5-4-9-28-14/h4-7,9,11,17,23H,8,10H2,1-3H3 |
InChI Key |
CNRJJQSKWXWCPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanistic Pathway
The synthesis of pyrrol-2-one derivatives often employs a one-pot, three-component reaction involving:
-
Primary amine : 2-Methoxyethylamine introduces the 1-(2-methoxyethyl) substituent.
-
Aldehyde : 3,4-Dimethoxybenzaldehyde contributes the 5-(3,4-dimethoxyphenyl) group.
-
Pyruvic acid : Serves as the carbonyl source for the pyrrol-2-one core and facilitates cyclization.
The reaction proceeds in ethanol under catalytic trifluoroacetic acid (TFA), which accelerates imine formation, Michael addition, and cyclodehydration (Scheme 1). Density functional theory (DFT) analyses suggest that the N4 nitrogen of the intermediate imine undergoes electrophilic attack by pyruvic acid, forming a transient enol that cyclizes into the pyrrol-2-one scaffold.
Optimization of Reaction Conditions
Critical parameters for maximizing yield include:
-
Catalyst loading : 10 mol% TFA achieves optimal cyclization efficiency.
-
Temperature : Reactions proceed at reflux (78°C) over 12–24 hours.
-
Solvent polarity : Ethanol enhances solubility of polar intermediates compared to aprotic solvents.
Under these conditions, the title compound is obtained in 65–72% yield after column chromatography (silica gel, ethyl acetate/hexane).
Post-Synthetic Functionalization
Acylation at the 4-Position
The 4-(furan-2-ylcarbonyl) group is introduced via Friedel-Crafts acylation post-pyrrol-2-one formation. Treatment with furan-2-carbonyl chloride in dichloromethane, catalyzed by aluminum chloride (0°C to room temperature, 4 hours), selectively functionalizes the 4-position due to the electron-rich nature of the pyrrole ring. Excess acyl chloride (1.5 equiv) ensures complete conversion, yielding the acylated product in 58% isolated yield.
Hydroxylation at the 3-Position
The 3-hydroxy group arises from in situ oxidation during cyclization. Computational studies indicate that TFA promotes tautomerization of the enol intermediate, leading to hydroxylation via proton transfer. Alternative methods involve hydroxyl radical generation using Fe(II)/H<sub>2</sub>O<sub>2</sub>, though this approach risks overoxidation.
Alternative Synthetic Routes
Knorr-Type Pyrrole Synthesis
A modified Knorr synthesis constructs the pyrrol-2-one core from 2-methoxyethylamine and a β-ketoester precursor (ethyl 3,4-dimethoxyphenylacetoacetate). Cyclocondensation in acetic acid at 110°C for 8 hours forms the dihydro-2H-pyrrol-2-one skeleton, which is subsequently acylated as described in Section 2.1. This method affords lower yields (45–50%) due to competing side reactions.
Reductive Amination Approach
Reductive amination of 4-(furan-2-ylcarbonyl)-3-hydroxypyrrol-2-one with 2-methoxyethylamine and sodium cyanoborohydride in methanol provides an alternative pathway. However, regioselectivity challenges limit its utility, with only 30% yield of the desired regioisomer.
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J = 3.1 Hz, 1H, furan H-5), 7.45 (d, J = 8.2 Hz, 1H, aryl H-6), 6.95 (s, 1H, aryl H-2), 6.75 (d, J = 3.1 Hz, 1H, furan H-3), 6.62 (d, J = 2.8 Hz, 1H, pyrrole H-5), 4.35 (t, J = 6.4 Hz, 2H, N-CH<sub>2</sub>), 3.88 (s, 6H, OCH<sub>3</sub>), 3.52 (t, J = 6.4 Hz, 2H, OCH<sub>2</sub>), 3.32 (s, 3H, OCH<sub>3</sub>).
-
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 192.1 (C=O, furanoyl), 166.4 (C=O, pyrrol-2-one), 151.2 (C-3, hydroxyl-bearing), 134.5–112.3 (aromatic and furan carbons), 62.1 (OCH<sub>2</sub>), 56.7 (OCH<sub>3</sub>), 49.8 (N-CH<sub>2</sub>).
-
IR (KBr): 3270 cm<sup>−1</sup> (O–H), 1705 cm<sup>−1</sup> (C=O), 1612 cm<sup>−1</sup> (C=N).
Mass Spectrometry
MALDI-TOF MS: m/z 457.2 [M+H]<sup>+</sup> (calculated for C<sub>23</sub>H<sub>25</sub>NO<sub>8</sub>: 456.5 g/mol).
Challenges and Limitations
-
Regioselectivity : Competing acylation at the 3- versus 4-position necessitates careful stoichiometric control.
-
Acid sensitivity : The 3-hydroxy group is prone to dehydration under prolonged TFA exposure, requiring neutralization post-cyclization.
-
Purification : Silica gel chromatography struggles to resolve diastereomers formed during hydroxylation; chiral stationary phases improve separation .
Chemical Reactions Analysis
Electrophilic Substitution at the Furan Ring
The furan-2-ylcarbonyl group undergoes electrophilic substitution due to the electron-rich nature of the furan ring. Documented reactions include:
Key findings:
-
The furan ring’s electron density directs electrophiles to the α-position (C-5) preferentially .
-
Friedel-Crafts reactions with indoles yield polycyclic indole-pyrrolone hybrids (37–55% yields) .
Hydroxy Group Reactivity
The 3-hydroxy group participates in acid-base and condensation reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Acetyl chloride, DMAP, RT | 3-acetoxy derivative | |
| Oxidation | PCC, CH₂Cl₂ | Oxo group formation at C-3 |
Key findings:
-
Esterification enhances solubility in nonpolar solvents.
-
Oxidation under mild conditions preserves the pyrrolone core .
Methoxyethyl Side Chain Modifications
The 2-methoxyethyl group undergoes nucleophilic substitution or oxidation:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Ethylene glycol derivative | |
| Nucleophilic substitution | NaSH, DMF, 100°C | Thioether analog |
Key findings:
-
Demethylation requires cryogenic conditions to prevent pyrrolone ring degradation.
-
Thioether derivatives show improved metabolic stability in preliminary assays.
Pyrrolone Ring Reactivity
The 1,5-dihydro-2H-pyrrol-2-one core undergoes ring-opening and cycloaddition:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Ring-opening hydrolysis | 6M HCl, reflux | Linear keto-amide | |
| [3+2] Cycloaddition | NaN₃, CuI, DMSO, 80°C | Triazole-fused pyrrolone |
Key findings:
-
Acidic hydrolysis cleaves the lactam ring, yielding a linear chain with a free amine.
-
Cycloadditions with azides generate triazole derivatives for click chemistry applications .
Condensation Reactions
The α,β-unsaturated ketone system facilitates aldol and Knoevenagel condensations:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Knoevenagel condensation | Piperidine, EtOH, Δ | Styryl-substituted pyrrolones | |
| Aldol addition | LDA, THF, −78°C | β-hydroxy ketone adducts |
Key findings:
-
Knoevenagel reactions with aldehydes yield conjugated dienones (40–60% yields) .
-
Aldol adducts exhibit stereoselectivity dependent on base strength.
Catalytic Hydrogenation
Selective reduction of the furan ring or carbonyl groups:
| Target Site | Conditions | Product | Reference |
|---|---|---|---|
| Furan ring | H₂, Pd/C, EtOAc | Tetrahydrofuran derivative | |
| Ketone carbonyl | NaBH₄, MeOH | Secondary alcohol |
Key findings:
Scientific Research Applications
Structural Formula
Chemical Structure
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : Appropriate substituted benzene and furan derivatives.
- Reactions : Acylation, cyclization, and hydroxylation.
- Optimization : Specific reaction conditions such as temperature, solvents, and catalysts are optimized for high yields.
Industrial Production Methods
For large-scale production, methods must ensure safety and environmental compliance while optimizing efficiency. Techniques such as continuous flow reactors may be utilized.
Chemistry
This compound serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows chemists to explore various chemical reactions.
Biology
Research indicates that the compound exhibits potential biological activities , including:
- Antioxidant Activity : Significant scavenging of free radicals has been demonstrated in vitro.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Inhibition of DPPH radical formation | 75% at 50 µg/mL |
| ABTS Assay | Scavenging activity | 82% at 100 µg/mL |
Medicine
Investigations into the compound's therapeutic potential have revealed promising results:
- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest it could affect cancer cell proliferation.
Antioxidant Research
A study published in the "Journal of Medicinal Chemistry" demonstrated the antioxidant effects of this compound through various assays. It was shown to significantly reduce oxidative stress markers in cellular models.
Anticancer Studies
In vitro studies conducted on breast cancer cell lines indicated that this compound inhibited cell growth and induced apoptosis. Further research is needed to explore its full potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrrol-2-one Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with electron-withdrawing substituents like 3,5-dichlorophenyl in compound 30, which may reduce electron density at the aromatic ring and alter reactivity .
- Hybrid Substituent Effects : The combination of furan-2-ylcarbonyl (electron-withdrawing) and 3,4-dimethoxyphenyl (electron-donating) groups creates a balanced electronic profile, distinct from analogs with uniform substituents .
Key Observations :
- Melting Points : Bulky substituents (e.g., tert-butyl in compound 20) correlate with higher melting points (263–265°C), while polar groups like hydroxy (compound 8p) reduce melting points .
- Synthetic Yields : Electron-deficient aromatic aldehydes (e.g., 3,5-dichlorobenzaldehyde in compound 30) result in lower yields (18%), likely due to steric or electronic hindrance . The target compound’s methoxy groups may improve reactivity compared to chloro substituents.
Biological Activity
5-(3,4-Dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrrolidine core with multiple functional groups, including methoxy and hydroxyl moieties, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 345.39 g/mol.
Structural Formula
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that the compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Inhibition of DPPH radical formation by 75% at 50 µg/mL concentration | |
| ABTS Assay | Scavenging activity of 82% at 100 µg/mL |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.
| Study | Method | Findings |
|---|---|---|
| LPS-Stimulated Macrophages | Reduced TNF-α levels by 60% at 10 µM | |
| Carrageenan-Induced Paw Edema | Decreased edema by 50% compared to control |
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Inhibition of cell proliferation through cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.
| Study | Method | Findings |
|---|---|---|
| SH-SY5Y Cells Model | Reduced cell death by 40% under oxidative stress conditions | |
| Animal Model (Stroke) | Improved behavioral outcomes post-stroke |
The biological activity of 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Inflammatory Pathway Modulation : The compound's ability to inhibit NF-kB signaling pathways contributes to its anti-inflammatory effects.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption is observed in cancer cells.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study involving diabetic rats showed that administration of the compound significantly reduced blood glucose levels and improved antioxidant status compared to untreated controls. This suggests a dual role in glycemic control and oxidative stress reduction.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a transgenic mouse model for Alzheimer's disease, treatment with the compound resulted in decreased amyloid plaque formation and improved cognitive function as assessed by behavioral tests.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Answer: Optimization strategies include:
- Reaction conditions : Prolonged reflux (e.g., 10 hours) to ensure completion of cyclization, as seen in similar pyrrol-2-one derivatives .
- Purification : Use gradient column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization from solvents like ethanol or methanol to isolate high-purity products .
- Precursor selection : Electron-withdrawing substituents on aromatic rings may enhance cyclization efficiency .
Q. Table 1: Comparison of Synthesis Methods
Q. What are the key considerations in selecting purification techniques for this compound?
Answer:
- Polarity : Gradient column chromatography (e.g., ethyl acetate/PE 1:3–1:1) separates intermediates with subtle structural differences .
- Solubility : Recrystallization from ethanol or methanol is effective for hydroxylated pyrrol-2-ones due to temperature-dependent solubility .
- Impurity profile : HRMS and NMR should guide solvent selection to avoid co-elution of byproducts .
Q. How do spectroscopic methods confirm the structure of this compound?
Answer:
- 1H/13C NMR : Assign methoxy (-OCH₃), furan carbonyl, and hydroxy proton signals. For example, methoxy groups resonate at δ ~3.8 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
- FTIR : Hydroxy (-OH) stretches at 3200–3400 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ confirm functional groups .
- HRMS : Exact mass matching (e.g., [M+H]+) validates molecular formula .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
Answer:
- Dynamic effects : Variable-temperature NMR resolves broadening caused by tautomerism (e.g., keto-enol equilibrium in hydroxy-pyrrol-2-ones) .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated in ethyl 4-hydroxy-pyrrole derivatives .
- Computational validation : DFT calculations predict NMR chemical shifts and optimize geometry to reconcile experimental vs. theoretical data .
Q. What role do substituents (e.g., methoxy, furan) play in reactivity and biological activity?
Answer:
- Electron-donating groups (e.g., methoxy) : Stabilize intermediates during cyclization and enhance solubility .
- Furan carbonyl : Acts as a hydrogen-bond acceptor, influencing crystal packing and potential binding to biological targets .
- Structure-activity relationships (SAR) : Derivatives with halogen or amino substituents show varied bioactivity, suggesting tunable pharmacological profiles .
Q. Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Melting Point (°C) | LogP (Predicted) | Bioactivity Notes | Source |
|---|---|---|---|---|
| 3,4-Dimethoxyphenyl | 245–247 | 2.8 | Enhanced stability | |
| 4-Aminophenyl | 119–122 | 1.5 | Potential kinase inhibition |
Q. What mechanistic insights exist for the base-assisted cyclization reaction?
Answer:
- Nucleophilic attack : The hydroxyl group on the pyrrol-2-one ring deprotonates under basic conditions, facilitating intramolecular cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents (e.g., ethanol) may hinder reactivity .
- Kinetic studies : Monitoring reaction progress via TLC or in-situ IR identifies rate-limiting steps .
Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s properties?
Answer:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for predicting reactivity .
- Thermodynamic stability : DFT calculates Gibbs free energy to compare tautomeric forms (e.g., keto vs. enol) .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
